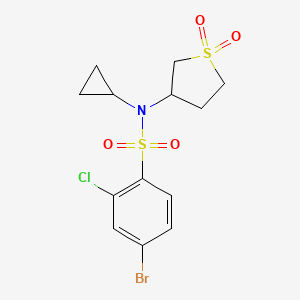
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide, also known as EFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. By inhibiting the proteasome, 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide prevents the breakdown of proteins that are necessary for cancer cell survival, leading to cell death. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide also activates the unfolded protein response, a cellular stress response pathway that regulates protein folding and degradation.
Biochemical and Physiological Effects:
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide is also relatively stable and easy to synthesize. However, one limitation is that 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide is not very water-soluble, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide research, including investigating its potential use in combination with other anti-cancer agents, studying its effects on different types of cancer, and exploring its potential for use in other therapeutic areas, such as neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanisms of action of 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide is a promising compound that has shown potential for use in cancer therapy and other therapeutic areas. Its unique mechanism of action and specificity for cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential clinical applications.
Synthesis Methods
The synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide involves the reaction of 2-ethoxybenzamide with 3-fluoro-4-methylbenzoyl chloride in the presence of triethylamine, followed by the addition of cyanide ion and acetic anhydride. The resulting compound is then purified to obtain 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide.
Scientific Research Applications
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colorectal, and prostate cancer cells. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has also been investigated for its anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-3-25-17-7-5-4-6-16(17)22-19(24)14(11-21)18(23)13-9-8-12(2)15(20)10-13/h4-10,14H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVWMCXUQCQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C#N)C(=O)C2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)


![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)



![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
